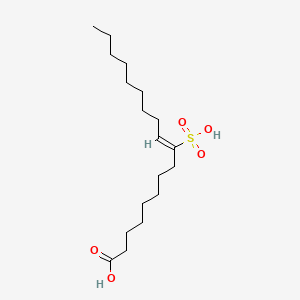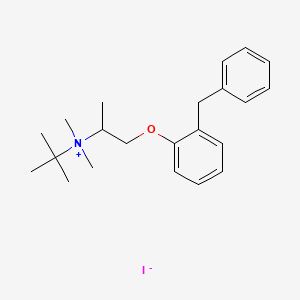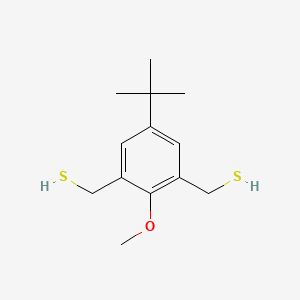
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C13H20OS2 It is characterized by the presence of a tert-butyl group, a methoxy group, and two thiol groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of a bis(methylthio) intermediate, which is then converted to the final product by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets through its thiol groups. These groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-tert-Butyl-2-methoxyphenyl)dimethylsulfane
- (5-tert-Butyl-2-methoxy-1,3-phenylene)bis(methylsulfane)
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is unique due to the presence of both thiol and methoxy groups on the same phenylene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biomolecules and materials, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
77180-48-4 |
|---|---|
Molekularformel |
C13H20OS2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
[5-tert-butyl-2-methoxy-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C13H20OS2/c1-13(2,3)11-5-9(7-15)12(14-4)10(6-11)8-16/h5-6,15-16H,7-8H2,1-4H3 |
InChI-Schlüssel |
FXPYOAHDGVERHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CS)OC)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



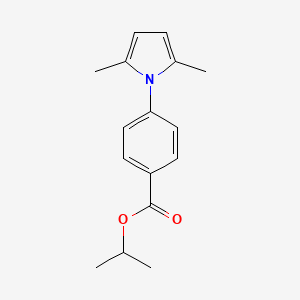
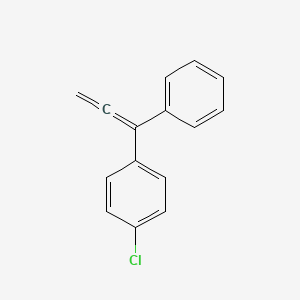
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
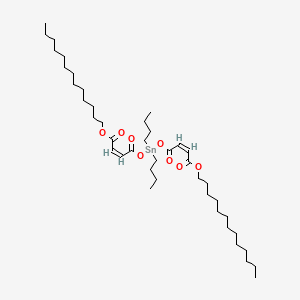
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
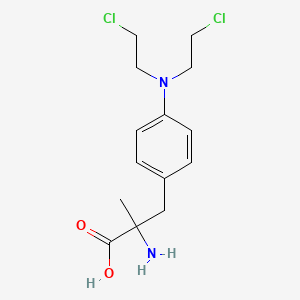
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
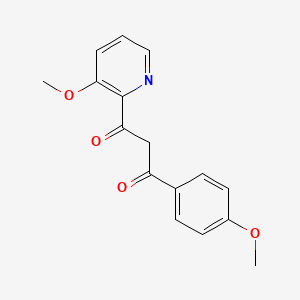
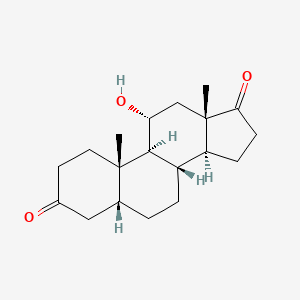

![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
